4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
Description
Properties
IUPAC Name |
4-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-2-3-4-8-10-9(5-6-11-8)12-7-13-10;;/h7-8,11H,2-6H2,1H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGNJSZEGLCQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=C(CCN1)NC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride typically involves the cyclization of histamine with formaldehyde under acidic conditions. The reaction is carried out by dissolving histamine dihydrochloride and paraformaldehyde in water, followed by heating the mixture to reflux for several hours. The resulting product is then isolated and purified .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the imidazopyridine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[4,5-c]pyridine derivatives, including 4-butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride, in cancer treatment. These compounds have shown efficacy against various cancer cell lines due to their ability to interact with specific biological targets involved in tumor growth and proliferation.
- Case Study : A study demonstrated that imidazo[4,5-c]pyridine derivatives could inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The synthesized compounds exhibited significant antiproliferative effects on cancer cell lines such as MCF-7 and HepG2 .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Research has indicated that imidazopyridines can modulate inflammatory pathways by inhibiting key transcription factors involved in the inflammatory response.
- Case Study : A derivative of imidazo[4,5-c]pyridine was shown to reduce inflammation in models of retinal ischemia by modulating oxidative stress pathways . This suggests that this compound may possess similar properties.
CNS Activity
Compounds in the imidazo[4,5-c]pyridine class have been explored for their effects on the central nervous system (CNS). Their ability to cross the blood-brain barrier makes them suitable candidates for treating neurological disorders.
Mechanism of Action
The mechanism of action of 4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
- 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
- 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
Uniqueness
4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is unique due to its butyl substituent, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Biological Activity
4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (CAS No. 879668-17-4) is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, summarizing key findings from diverse studies.
- Molecular Formula : C₆H₁₀Cl₂N₃
- Molar Mass : 159.62 g/mol
- Physical Form : Solid
- Purity : ≥98%
- InChI Key : CHLFJSVTUQAGSC-UHFFFAOYSA-N
Antiproliferative Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the activity of several substituted imidazo[4,5-b]pyridines and noted that compounds with specific substitutions demonstrated enhanced potency against cancer cells such as:
- LN-229 (glioblastoma)
- Capan-1 (pancreatic adenocarcinoma)
- HCT-116 (colorectal carcinoma)
Table 1 summarizes the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 10 | LN-229 | 0.4 |
| Compound 14 | Capan-1 | 0.7 |
| Compound 16 | HCT-116 | 11.9 |
These findings suggest that structural modifications can significantly impact the biological activity of imidazo[4,5]pyridine derivatives .
Antimicrobial Activity
While many imidazo[4,5-c]pyridine derivatives have shown varied antibacterial properties, the specific compound in focus has not been extensively studied for antibacterial effects. However, related compounds have demonstrated moderate activity against certain strains of bacteria such as E. coli with MIC values around 32 μM for some derivatives .
Kinase Inhibition
Imidazo[4,5-c]pyridines have been explored as potential kinase inhibitors. For example, they have been investigated for their ability to inhibit GSK3 and B-Raf kinases, which are essential in various signaling pathways related to cancer progression and cell survival. Compounds with specific substitutions showed promising results in inhibiting these kinases, suggesting a potential role in cancer therapeutics .
Case Study 1: Cancer Cell Proliferation Inhibition
A study conducted on a series of imidazo[4,5-b]pyridine derivatives highlighted the efficacy of these compounds in inhibiting cell proliferation across multiple cancer types. Notably, the presence of an amidino group enhanced activity against leukemia cell lines (IC50 values ranged from 11.9 μM to over 50 μM depending on the substitution pattern) compared to unsubstituted analogs .
Case Study 2: Antihypertensive Effects
Another investigation into related compounds indicated potential antihypertensive activities associated with certain imidazo[4,5-c]pyridine derivatives. These findings suggest that modifications to the imidazo core can lead to significant therapeutic effects beyond anticancer properties .
Q & A
Q. What are the standard synthetic routes for 4-butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving imidazo[4,5-c]pyridine precursors. Key steps include:
- Cyclization : Reaction of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with dimethoxymethane in 0.01 M HCl under reflux (yield: 79.5%) .
- Protection/Deprotection : Use of trityl chloride in acetonitrile with triethylamine (TEA) for amine protection (yield: 78.4%), followed by hydrogenolysis with Pd/C in methanol for deprotection (yield: 89.0%) .
- Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride form .
Q. Table 1: Synthesis Optimization
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Dimethoxymethane, 0.01 M HCl, reflux | 79.5% | |
| Trityl Protection | Trityl chloride, TEA, MeCN, rt | 78.4% | |
| Deprotection | Pd/C, H₂, MeOH | 89.0% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and salt formation. For example, the dihydrochloride form shows distinct proton shifts for the imidazole ring (δ 7.2–8.1 ppm) and butyl chain (δ 0.9–1.7 ppm) .
- DFT Calculations : B3LYP/6-31G(d,p) level DFT predicts vibrational modes (IR/Raman) and bond angles, validated against experimental data for related triazole-pyridine compounds .
- Melting Point Analysis : Sharp melting points (e.g., 265–267°C) confirm purity .
Advanced Research Questions
Q. How can discrepancies between computational predictions (DFT) and experimental spectral data be resolved?
- Methodological Answer :
- PED Analysis : Potential Energy Distribution (PED) calculations at the B3LYP/6-31G(d,p) level assign vibrational modes (e.g., C-H stretching at 3100 cm⁻¹) and identify overtones or coupling effects that may deviate from experimental IR peaks .
- Solvent Corrections : Include solvent polarity in DFT models (e.g., IEFPCM for HCl environments) to improve agreement with experimental NMR shifts .
Q. What strategies improve reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Stepwise Optimization :
Cyclization : Increase dimethoxymethane stoichiometry (1.5 eq.) to drive cyclization to completion .
Trityl Protection : Use anhydrous MeCN and TEA (2.5 eq.) to minimize hydrolysis .
- Catalyst Screening : Test alternative catalysts (e.g., Pt/C vs. Pd/C) for hydrogenolysis to reduce side products .
Q. What biological targets are associated with imidazo[4,5-c]pyridine derivatives?
- Methodological Answer :
- Kinase Inhibition : Derivatives show activity as JAK inhibitors (e.g., EP3712152 A1), validated via kinase assays and X-ray crystallography .
- SSAO Inhibition : Structural analogs act as semicarbazide-sensitive amine oxidase (SSAO) inhibitors, relevant in neurodegenerative disease models .
- Receptor Binding : Functional assays (e.g., cAMP modulation) identify histamine H3/H4 receptor interactions .
Data Contradiction Analysis
Q. How should researchers address variability in reported melting points (e.g., 265–267°C vs. 181–182°C)?
- Methodological Answer :
- Hydration State : Confirm if the compound is anhydrous (higher mp) or a hydrate (lower mp) via TGA/DSC .
- Counterion Effects : Compare dihydrochloride (265–267°C) vs. freebase forms (181–182°C) using ion-exchange chromatography .
Research Applications
Q. How can computational tools guide the design of novel derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
